

In Vivo Conversion of BMS-986163 to BMS-986169: A Technical Guide

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Compound of Interest					
Compound Name:	BMS-986163				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986163 is a water-soluble phosphate prodrug developed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B, with potential therapeutic application in major depressive disorder.[1][3] This technical guide provides an in-depth overview of the in vivo conversion of BMS-986163 to BMS-986169, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental pathways. The conversion from the prodrug to the active parent is rapid across preclinical species both in vitro and in vivo.[1][2]

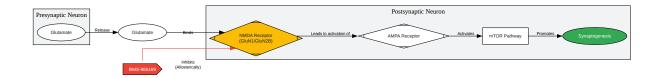
Introduction

The development of subtype-selective modulators of NMDA receptors represents a promising therapeutic strategy for neuropsychiatric disorders. BMS-986169 has been identified as a potent and selective GluN2B NAM, demonstrating high binding affinity and functional inhibition of the GluN2B receptor.[4][5] However, its poor aqueous solubility presents a significant challenge for intravenous formulation. To address this, the water-soluble phosphate prodrug BMS-986163 was synthesized.[1] This prodrug is designed for intravenous administration and undergoes rapid enzymatic conversion to the active BMS-986169 in vivo.[1][4]



Mechanism of Action and Signaling Pathway

BMS-986169 acts as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[6] This means it binds to a site on the receptor that is distinct from the glutamate or glycine binding sites, and its binding reduces the probability of the ion channel opening in response to agonist binding. The therapeutic rationale for GluN2B antagonism in depression is linked to the "glutamate surge" hypothesis, which suggests that initial NMDA receptor blockade leads to a cascade of events including activation of AMPA receptors and enhanced synaptogenesis.[1]



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Caption: Signaling pathway of BMS-986169 as a GluN2B NAM.

In Vivo Conversion of BMS-986163 to BMS-986169

BMS-986163 is a phosphate ester prodrug. In vivo, it is rapidly cleaved by endogenous phosphatases to yield the active parent molecule, BMS-986169, and inorganic phosphate. This conversion is efficient and occurs readily in blood and tissues.[1]



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Caption: In vivo conversion of BMS-986163 to BMS-986169.

Quantitative Data

The following tables summarize the key quantitative data for BMS-986169.

Table 1: In Vitro Pharmacology of BMS-986169

Parameter	Value	Species/System	Reference
Binding Affinity (Ki)	4.03-6.3 nM	Human GluN2B	[4][6]
4.0 nM	Rat GluN2B	[1][2]	
Functional Inhibition (IC50)	24.1 nM	Human GluN2B in Xenopus oocytes	[4][6]
24 nM	GluN2B in cells	[2][3]	
hERG Channel Inhibition (IC50)	28.4 μΜ	Human	[4][6]

Table 2: In Vitro Metabolic Stability of BMS-986169

Species	Liver Microsomes Half-Life (T1/2)	Reference
Rodent	2.7–3.5 min	[1]
Higher Species (Monkey, Dog)	6.0–25 min	[1]

Table 3: In Vivo Pharmacokinetics of BMS-986169



Species	Route	Dose	Key Findings	Reference
Rat	p.o.	5 mg/kg	Poor oral bioavailability (F = 2.5%)	[1]
Mouse	i.v.	1.0 mg/kg	MED for antidepressant- like activity; 73% ex vivo GluN2B receptor occupancy; Brain-to-plasma ratio of 2.8	[1]
Rat	i.v.	10, 30, 100 mg/kg/day (as BMS-986163)	Well-tolerated with no significant adverse effects	[1]
Monkey	i.v.	3.6, 12, 36 mg/kg (as BMS- 986163)	Well-tolerated with no significant drug- related effects	[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical characterization of **BMS-986163** and BMS-986169.

In Vitro Prodrug to Parent Conversion

- Objective: To determine the rate of conversion of **BMS-986163** to BMS-986169 in biological matrices.
- · Methodology:
 - Matrix Preparation: Freshly collected blood from various species (rat, monkey, dog, human) is used.



- Incubation: BMS-986163 is incubated in the blood samples at 37°C.
- Time Points: Aliquots are taken at various time points.
- Sample Processing: The reaction is quenched, and proteins are precipitated.
- Analysis: The concentrations of both BMS-986163 and BMS-986169 are quantified using a validated LC-MS/MS method.
- Data Analysis: The rate of conversion and the half-life of the prodrug are calculated.

GluN2B Receptor Binding Assay

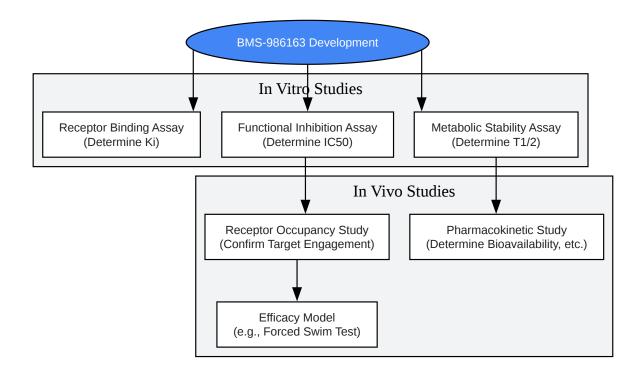
- Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.
- Methodology:
 - Membrane Preparation: Cell membranes expressing the human GluN2B receptor subunit are prepared.
 - Radioligand: A specific radioligand for the allosteric site of GluN2B is used.
 - Competition Binding: The membranes are incubated with the radioligand in the presence of increasing concentrations of BMS-986169.
 - Separation: Bound and free radioligand are separated by filtration.
 - Quantification: The amount of bound radioactivity is measured using a scintillation counter.
 - Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.

In Vivo Receptor Occupancy

- Objective: To confirm target engagement in the brain after administration of BMS-986163 or BMS-986169.
- Methodology:



- Animal Dosing: Animals (e.g., mice) are administered BMS-986163 or BMS-986169 intravenously.
- Tracer Administration: At a specified time post-dose, a radiolabeled tracer that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered.
- Brain Harvesting: At a subsequent time point, animals are euthanized, and their brains are rapidly removed.
- Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.
- Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in drugtreated animals to that in vehicle-treated controls.



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Caption: Preclinical experimental workflow for BMS-986163/BMS-986169.



Metabolism of BMS-986169

Biotransformation studies have shown that BMS-986169 is rapidly metabolized to over 15 unique metabolites.[1] The two most prominent metabolites across species are:

- met-1: A carboxylic acid formed by the oxidation of the p-tolyl methyl group.
- met-2: An N-H lactam resulting from N-dealkylation of the lactam.[1]

Importantly, no significant off-target activity was observed for BMS-986169, its prodrug **BMS-986163**, or the major metabolites, met-1 and met-2.[1][3]

Conclusion

BMS-986163 successfully addresses the formulation challenges of its active parent, BMS-986169, by providing a water-soluble intravenous prodrug. The in vivo conversion is rapid and efficient, leading to robust target engagement of the GluN2B receptor. Preclinical data demonstrate a promising efficacy and safety profile, supporting the further clinical development of **BMS-986163** for the treatment of major depressive disorder.[1]

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